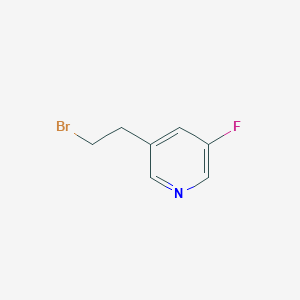

3-(2-Bromoethyl)-5-fluoropyridine

CAS No.:

Cat. No.: VC13408083

Molecular Formula: C7H7BrFN

Molecular Weight: 204.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7BrFN |

|---|---|

| Molecular Weight | 204.04 g/mol |

| IUPAC Name | 3-(2-bromoethyl)-5-fluoropyridine |

| Standard InChI | InChI=1S/C7H7BrFN/c8-2-1-6-3-7(9)5-10-4-6/h3-5H,1-2H2 |

| Standard InChI Key | LHWJPTIFVPAZDY-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC=C1F)CCBr |

| Canonical SMILES | C1=C(C=NC=C1F)CCBr |

Introduction

Structural Identification and Chemical Properties

Molecular Characterization

The molecular formula of 3-(2-Bromoethyl)-5-fluoropyridine is C₇H₇BrFN, with a molecular weight of 202.97 g/mol. Key structural features include:

-

A pyridine ring substituted with fluorine at position 5.

-

A 2-bromoethyl (-CH₂CH₂Br) group at position 3.

The compound’s InChIKey (RHORIPVIIQCCII-UHFFFAOYSA-N) confirms its unique stereoelectronic configuration .

Physicochemical Properties

While experimental data for this compound is sparse, properties can be extrapolated from analogs:

The electron-withdrawing fluorine and bromoethyl groups influence reactivity, enhancing susceptibility to nucleophilic substitution at the brominated ethyl chain .

Synthetic Pathways

Direct Alkylation of Fluoropyridine

A plausible route involves alkylation of 5-fluoropyridine with 1,2-dibromoethane:

-

Friedel-Crafts Alkylation:

-

Grignard Reagent Approach:

Bromination of Ethyl-Substituted Precursors

An alternative method involves brominating 3-vinyl-5-fluoropyridine:

-

Hydrobromination of the vinyl group using HBr in acetic acid.

-

Radical bromination with N-bromosuccinimide (NBS) under UV light .

Reactivity and Applications

Nucleophilic Substitution

The bromoethyl group undergoes facile nucleophilic substitution, enabling diverse derivatization:

-

Amine Coupling: Reaction with primary/secondary amines yields ethylamine-linked pyridines, valuable in drug discovery (e.g., kinase inhibitors) .

-

Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids facilitates biaryl synthesis, relevant to OLED materials .

Elimination Reactions

Dehydrohalogenation with strong bases (e.g., KOtBu) generates 3-vinyl-5-fluoropyridine, a precursor for polymers and ligands .

Pharmaceutical Intermediates

-

Anticancer Agents: The bromoethyl group serves as an alkylating agent in prodrugs targeting DNA .

-

Neurotransmitter Modulators: Structural analogs are used in mGlu5 receptor positive allosteric modulators (PAMs) .

Industrial and Research Significance

Scalability Challenges

-

Purification Issues: Column chromatography is often required due to byproduct formation during alkylation .

-

Cost Drivers: High purity (>98%) batches are expensive, limiting large-scale adoption .

Emerging Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume